Paspaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

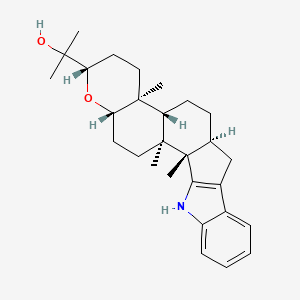

Paspaline is an indole-diterpene.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Biosynthesis

Paspaline is characterized by its unique angular hexacyclic ring system, which is a fusion of a tetracyclic diterpene and an indole moiety. The biosynthesis of this compound involves complex enzymatic reactions starting from geranylgeranyl diphosphate and tryptophan precursors. The pathways leading to this compound and its derivatives have been elucidated through various studies, revealing potential for synthetic modifications to enhance its bioactivity .

Pesticide Development

This compound-derived indole diterpenes have been investigated for their potential use as biopesticides . Their ability to act as antifeedants makes them suitable candidates for integrated pest management systems. Research indicates that these compounds can deter herbivorous insects, thus protecting crops from damage .

Plant Protection

The application of this compound in plant protection strategies has been highlighted in studies focusing on its role in enhancing plant resilience against pathogens. By incorporating this compound into agricultural practices, it may be possible to reduce reliance on synthetic pesticides, promoting sustainable farming practices .

Anticancer Properties

Recent studies have shown that certain this compound derivatives exhibit anticancer activity . For instance, compounds such as penitrem A have been recognized for their potential use in cancer therapies, either alone or in combination with other drugs. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines, including human hepatoma and breast cancer cells .

Neurotoxicity Studies

While this compound's neurotoxic effects pose risks, they also provide insights into neurological conditions. Understanding how this compound interacts with neural pathways may lead to the development of therapeutic agents targeting neurodegenerative diseases .

Case Study 1: Synthesis and Bioactivity Assessment

A recent study successfully synthesized several this compound derivatives using novel synthetic pathways that enhanced yield and purity. The synthesized compounds were tested for their bioactivity against cancer cell lines, revealing promising results that support further investigation into their therapeutic potential .

Case Study 2: Agricultural Field Trials

Field trials incorporating this compound-based formulations demonstrated a significant reduction in pest populations compared to control groups treated with conventional pesticides. These trials underscore the efficacy of this compound as a biopesticide and its potential role in sustainable agriculture .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Cell Line Tested | Inhibition Rate (%) |

|---|---|---|---|

| This compound A | Anticancer | HepG-2 | 60-80 |

| Penitrem A | Anticancer | MCF-7 | 50-75 |

| Paspalicine | Antifeedant | Various Herbivores | Significant |

| Paxilline | Neurotoxic | Neuronal Cell Lines | High |

Table 2: Synthesis Methods for this compound Derivatives

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Achmatowicz Rearrangement | 75 | Efficient construction of FG rings |

| Ring-Closing Metathesis | 72 | Regioselective formation of CD rings |

| Palladium-Mediated Reactions | Varies | Multiple reactions for complex structures |

Eigenschaften

CAS-Nummer |

11024-56-9 |

|---|---|

Molekularformel |

C28H39NO2 |

Molekulargewicht |

421.6 g/mol |

IUPAC-Name |

2-[(1S,2S,5S,7S,10S,11R,14S)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-7-yl]propan-2-ol |

InChI |

InChI=1S/C28H39NO2/c1-25(2,30)22-12-14-26(3)21-11-10-17-16-19-18-8-6-7-9-20(18)29-24(19)28(17,5)27(21,4)15-13-23(26)31-22/h6-9,17,21-23,29-30H,10-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28+/m0/s1 |

InChI-Schlüssel |

WLAIEIMDXUAGPY-HSECPPETSA-N |

SMILES |

CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Isomerische SMILES |

C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Kanonische SMILES |

CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Paspaline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.